molecular formula C17H18ClNO3 B5694370 N-(4-chlorophenyl)-3,5-diethoxybenzamide

N-(4-chlorophenyl)-3,5-diethoxybenzamide

Cat. No. B5694370
M. Wt: 319.8 g/mol
InChI Key: LZAFSIDHZQLXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3,5-diethoxybenzamide, also known as CDEB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent. In

Scientific Research Applications

N-(4-chlorophenyl)-3,5-diethoxybenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-(4-chlorophenyl)-3,5-diethoxybenzamide is as an inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme has been shown to have anti-inflammatory effects, making N-(4-chlorophenyl)-3,5-diethoxybenzamide a potential candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of 15-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid, which is a precursor to inflammatory mediators such as leukotrienes. By inhibiting this enzyme, N-(4-chlorophenyl)-3,5-diethoxybenzamide may be able to reduce the production of these inflammatory mediators and thus have anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3,5-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-(4-chlorophenyl)-3,5-diethoxybenzamide has also been found to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-(4-chlorophenyl)-3,5-diethoxybenzamide has also been shown to have antiproliferative effects, which may make it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-3,5-diethoxybenzamide for lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, N-(4-chlorophenyl)-3,5-diethoxybenzamide has been well-studied in the literature, making it a well-characterized compound. However, one limitation of N-(4-chlorophenyl)-3,5-diethoxybenzamide is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-chlorophenyl)-3,5-diethoxybenzamide. One area of interest is the development of new anti-inflammatory drugs based on N-(4-chlorophenyl)-3,5-diethoxybenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3,5-diethoxybenzamide and its potential applications in the treatment of oxidative stress-related diseases and cancer. Finally, more research is needed to explore the potential limitations of N-(4-chlorophenyl)-3,5-diethoxybenzamide and to develop new methods for improving its solubility in water.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3,5-diethoxybenzamide involves the reaction of 4-chloroaniline with 3,5-diethoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-3,5-diethoxybenzamide. This synthesis method has been well-documented in the literature and has been used by many researchers to prepare N-(4-chlorophenyl)-3,5-diethoxybenzamide for use in various studies.

properties

IUPAC Name

N-(4-chlorophenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-9-12(10-16(11-15)22-4-2)17(20)19-14-7-5-13(18)6-8-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAFSIDHZQLXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3,5-diethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.